molecular formula C18H16N2OS B1444544 5-benzoyl-N,N-dimethyl-3-(pyridin-3-yl)thiophen-2-amine CAS No. 1383543-20-1

5-benzoyl-N,N-dimethyl-3-(pyridin-3-yl)thiophen-2-amine

Cat. No.: B1444544
CAS No.: 1383543-20-1
M. Wt: 308.4 g/mol
InChI Key: DRMRPVGIVKBUSM-UHFFFAOYSA-N
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Description

5-Benzoyl-N,N-dimethyl-3-(pyridin-3-yl)thiophen-2-amine (CAS 1383543-20-1) is a synthetic organic compound with a molecular formula of C 18 H 16 N 2 OS and a molecular weight of 308.40 g/mol . This molecule features a unique hybrid structure incorporating both thiophene and pyridine heterocycles, a combination that is of significant interest in modern agrochemical and pharmaceutical research . The integration of pyridine and thiophene rings into a single molecular framework is a recognized strategy in medicinal and agricultural chemistry. Pyridine derivatives are renowned for their diverse biological activities and widespread applications in drug development and agrochemicals . Similarly, thiophene-containing compounds represent important classes of commercial fungicides, and molecules combining these two heterocycles have demonstrated potent biological activities . Research on similar N-(thiophen-2-yl)nicotinamide derivatives has shown excellent in vivo fungicidal activity against destructive plant pathogens like cucumber downy mildew, highlighting the potential of such hybrid scaffolds in developing novel crop protection agents . This compound is intended for research applications only and is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

[5-(dimethylamino)-4-pyridin-3-ylthiophen-2-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-20(2)18-15(14-9-6-10-19-12-14)11-16(22-18)17(21)13-7-4-3-5-8-13/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMRPVGIVKBUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(S1)C(=O)C2=CC=CC=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Preparation Methods

Multi-Component Domino Reaction Approach

A recent synthetic approach to functionalized aminothiophenes involves a domino reaction of α-thiocyanatoacetophenones, aldehydes, and cyanothioacetamide under base catalysis, yielding 2-amino-4,5-dihydrothiophene-3-carbonitriles as intermediates. This method is notable for its mild conditions, short reaction times, and good yields (up to 70%) using potassium carbonate as catalyst in aqueous media at 40–50 °C.

The general reaction scheme is:

  • α-thiocyanatoacetophenone + aldehyde + cyanothioacetamide → 2-amino-4,5-dihydrothiophene-3-carbonitrile intermediate.

This intermediate can be further functionalized to introduce benzoyl and pyridinyl substituents through subsequent transformations.

Table 1: Representative Yields of Aminothiophene Intermediates via Domino Reaction
Entry Aldehyde Catalyst Temp (°C) Product Yield (%)
1 2-chlorobenzaldehyde 10% aq K2CO3 40–50 64
2 2-chlorobenzaldehyde 10% aq K2CO3 Room temp 60
3 Furfural 10% aq Na2CO3 40–50 62
4 Preformed Knoevenagel 10% aq K2CO3 40–50 70

This approach is advantageous due to its operational simplicity and environmentally benign conditions.

N,N-Dimethylformamide Dimethyl Acetal (NNDMF-DMA) Mediated Synthesis

Another route involves the use of N,N-dimethylformamide dimethyl acetal (NNDMF-DMA) to introduce the N,N-dimethylamino functionality. In a patented process, an intermediate such as N-(5-acetyl-2-fluorophenyl)-N-methyl-acetamide is reacted with excess NNDMF-DMA under reflux, followed by methylation with methyl iodide in dimethylformamide at low temperature (0°C) in the presence of sodium hydride. This method yields the desired N,N-dimethylamino-substituted intermediate in high purity and yield.

The process highlights:

  • Use of NNDMF-DMA as a dimethylaminomethylation reagent.
  • Controlled methylation step to install N-methyl groups.
  • Careful temperature control to avoid side reactions.

This method is industrially viable due to its eco-friendly profile and scalability.

Michael-Type Addition and Cyclization

The preparation of related thiophene derivatives can also be achieved via Michael-type addition of cyanothioacetamide to α-bromochalcones, followed by intramolecular cyclization to form the thiophene ring. This strategy allows for the introduction of aryl substituents, including pyridinyl groups, at the 3-position of the thiophene.

This approach involves:

  • Michael addition of nucleophilic cyanothioacetamide to electrophilic α-bromochalcones.
  • Cyclization to form the thiophene ring system.
  • Subsequent functional group modifications to install benzoyl and dimethylamino groups.

Quantum chemical studies have supported the mechanistic pathway of this synthesis, confirming its efficiency and selectivity.

Comparative Analysis of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Domino Reaction (α-thiocyanatoacetophenone + aldehyde + cyanothioacetamide) α-thiocyanatoacetophenone, aldehyde, cyanothioacetamide, K2CO3 Aqueous base, 40–50 °C, short time Mild, high yield, eco-friendly Requires suitable aldehyde substrates
NNDMF-DMA Mediated Methylation NNDMF-DMA, methyl iodide, sodium hydride Reflux, 0°C methylation step High purity, industrial scalability Use of hazardous methyl iodide and NaH
Michael Addition and Cyclization Cyanothioacetamide, α-bromochalcones Mild heating, cyclization step Efficient ring formation, versatile Requires preparation of α-bromochalcones

Detailed Research Findings

  • The domino reaction approach yields aminothiophene intermediates in 60–70% isolated yields under mild aqueous conditions, with potassium carbonate as an effective catalyst.
  • Quantum chemical calculations (DFT) have elucidated the reaction mechanism, confirming the stepwise formation of the thiophene ring and the role of base catalysis in promoting cyclization.
  • The NNDMF-DMA method provides a selective and high-yield route to N,N-dimethylamino-substituted intermediates, critical for the final compound synthesis. The process avoids harsh reagents and is amenable to scale-up.
  • Michael-type addition followed by cyclization offers a flexible route to introduce pyridinyl substituents, with mechanistic studies supporting the reaction pathway and product stability.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome
1 Domino Reaction α-thiocyanatoacetophenone + aldehyde + cyanothioacetamide + K2CO3, aqueous, 40–50 °C Formation of aminothiophene intermediate
2 NNDMF-DMA Methylation NNDMF-DMA reflux, methyl iodide + NaH at 0 °C Installation of N,N-dimethylamino group
3 Michael Addition & Cyclization Cyanothioacetamide + α-bromochalcones, mild heating Formation of thiophene ring with pyridinyl substituent
4 Functional Group Modification Benzoylation, purification Final product: 5-benzoyl-N,N-dimethyl-3-(pyridin-3-yl)thiophen-2-amine

Chemical Reactions Analysis

Types of Reactions

5-benzoyl-N,N-dimethyl-3-(pyridin-3-yl)thiophen-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl-substituted thiophenes.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to 5-benzoyl-N,N-dimethyl-3-(pyridin-3-yl)thiophen-2-amine exhibit significant anticancer properties. Research has shown that derivatives of thiophene can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. This compound's structural features may enhance its potency against specific cancer types.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that it may be effective against various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Material Science

Organic Electronics

This compound can be utilized in the development of organic semiconductors. Its electron-rich thiophene structure allows for good charge transport properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices has been shown to enhance the performance of electronic devices.

Sensors

The compound's ability to undergo redox reactions makes it a potential candidate for sensor applications. It can be integrated into electrochemical sensors for detecting various analytes, including heavy metals and biomolecules, due to its sensitivity and selectivity.

Research Tool

Chemical Probe

In biochemical research, this compound serves as a chemical probe to study biological processes. Its specific interactions with proteins or enzymes can help elucidate mechanisms of action in cellular pathways, particularly those related to cancer and infection.

Table 1: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer agentInduces apoptosis in cancer cell lines
Antimicrobial agentEffective against Gram-positive bacteria
Material ScienceOrganic electronicsImproved charge transport in OLEDs
SensorsHigh sensitivity for heavy metal detection
Research ToolChemical probeHelps elucidate cellular mechanisms

Mechanism of Action

The mechanism of action of 5-benzoyl-N,N-dimethyl-3-(pyridin-3-yl)thiophen-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl group can interact with hydrophobic pockets in proteins, while the pyridinyl group can form hydrogen bonds with amino acid residues. The dimethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-benzoyl-N,N-dimethyl-3-(pyridin-3-yl)thiophen-2-amine with compounds sharing key structural motifs, such as thiophene/heterocyclic cores, benzoyl/aryl groups, or amine substituents.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Key Substituents Biological Activity (if reported) Reference ID
This compound Thiophene Benzoyl, pyridin-3-yl, N,N-dimethylamine Not reported -
N'-Benzoyl-N-(3,4-dichlorophenyl)-DL-alanine Alanine Benzoyl, 3,4-dichlorophenyl Not reported
Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine Thiadiazole-thiophene 4-Fluorophenyl, Schiff base Anticancer (IC₅₀: 1.28 μg/mL for MCF7)
4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine Pyrimidine Thiazolyl, 3-nitrophenyl Not reported
5-(2-Methoxypyridin-3-yl)pyridin-2-amine Bipyridine 2-Methoxypyridin-3-yl Not reported

Structural and Electronic Comparisons

  • Thiophene vs.
  • Benzoyl vs. Aryl Substituents :
    The benzoyl group in the target compound may increase lipophilicity compared to the 4-fluorophenyl group in ’s thiadiazole derivatives. However, electron-withdrawing substituents like nitro () or dichlorophenyl () could reduce solubility .

  • Amine Functionalization : The N,N-dimethylamine in the target compound likely enhances solubility relative to primary amines (e.g., ’s thiadiazol-2-amine) but reduces hydrogen-bonding capacity. Secondary amines in ’s thiazin-2-amine derivatives may offer intermediate properties .

Biological Activity

5-benzoyl-N,N-dimethyl-3-(pyridin-3-yl)thiophen-2-amine, a heterocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiophene ring substituted with a benzoyl group, a dimethylamino group, and a pyridinyl group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₁₈H₁₆N₂OS
  • Molecular Weight: 308.4 g/mol
  • CAS Number: 1383543-20-1

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Thiophene Ring: Reaction of dicarbonyl compounds with sulfur.
  • Introduction of the Benzoyl Group: Friedel-Crafts acylation using benzoyl chloride.
  • Substitution with Pyridinyl Group: Cross-coupling reaction with pyridinyl boronic acid.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • The benzoyl group interacts with hydrophobic pockets in proteins.
  • The pyridinyl group forms hydrogen bonds with amino acids.
  • The dimethylamino group enhances solubility and facilitates cellular transport.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound:

  • Minimum Inhibitory Concentration (MIC): The compound exhibited significant activity against various pathogens, although specific MIC values for this compound were not detailed in the literature reviewed.
  • Biofilm Formation Inhibition: It showed promising results in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential use in treating biofilm-related infections .

Anti-inflammatory Effects

Preliminary investigations suggest that derivatives similar to this compound exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For instance, compounds with similar structures demonstrated IC₅₀ values against COX enzymes comparable to established drugs like celecoxib .

Anticancer Potential

Research indicates that compounds related to this structure may possess anticancer properties. Studies have shown that such compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure VariationsNotable Activity
5-benzoyl-N,N-dimethyl-2-(pyridin-3-yl)thiophen-3-amDifferent substitution pattern on thiopheneAntimicrobial activity
5-benzoyl-N,N-dimethyl-3-(pyridin-2-yl)thiophen-2-amPyridinyl group at a different positionPotential anti-inflammatory effects

Case Studies

  • In Vitro Studies: Various derivatives were tested for their antimicrobial efficacy, revealing that modifications to the core structure significantly affected their activity profiles .
  • Synergistic Effects: Some studies reported that combining this compound with other antibiotics enhanced overall efficacy against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-benzoyl-N,N-dimethyl-3-(pyridin-3-yl)thiophen-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis approach is typically employed. For thiophene derivatives, a common strategy involves cyclization of substituted thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours), followed by pH adjustment (8–9) for precipitation . Optimization may include varying solvent systems (e.g., DMSO/water mixtures for recrystallization) and monitoring reaction progress via TLC or HPLC. For pyridinyl-thiophene hybrids, coupling reactions (e.g., Suzuki-Miyaura) between halogenated thiophenes and pyridine boronic acids are recommended, with Pd catalysts and microwave-assisted heating to reduce reaction time .

Q. How can structural characterization of this compound be rigorously validated?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Confirm substitution patterns (e.g., benzoyl vs. pyridinyl groups) via ¹H/¹³C NMR chemical shifts.
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy.
  • X-ray Crystallography : Resolve ambiguities in isomerism or tautomeric forms, as seen in thiophenylidenamine derivatives .
  • FT-IR : Verify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzoyl) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Prioritize in vitro assays:

  • Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Anti-inflammatory Potential : COX-2 inhibition assay or TNF-α ELISA in macrophage models.
  • Cytotoxicity : Use non-cancerous cell lines (e.g., HEK-293) to assess selectivity .
    • Note : Thiophene-pyridine hybrids often exhibit enhanced bioavailability due to improved π-π stacking with biological targets .

Advanced Research Questions

Q. How do structural modifications (e.g., isomerism, substituent positioning) influence the compound’s bioactivity and stability?

  • Methodological Answer :

  • Isomerism Analysis : Compare syn vs. anti isomers (e.g., via NOESY NMR) to evaluate conformational effects on receptor binding. For example, thiophenylidenamines exhibit distinct biological activities based on imine tautomerism .
  • Substituent Effects : Replace the benzoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups and assess changes in potency via SAR studies .
  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with HPLC monitoring to identify hydrolytic or oxidative degradation pathways .

Q. What computational strategies can predict binding modes and pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., kinase domains). Pyridinyl-thiophene scaffolds often bind ATP pockets via hydrogen bonding .
  • ADMET Prediction : Tools like SwissADME or ProTox-II estimate logP (lipophilicity), CYP450 inhibition, and hERG channel liability. For example, dimethylamine substituents may reduce blood-brain barrier penetration .

Q. How can conflicting data in biological assays (e.g., cytotoxicity vs. efficacy) be resolved?

  • Methodological Answer :

  • Dose-Response Refinement : Test narrower concentration ranges (e.g., 0.1–10 µM) to identify therapeutic windows.
  • Mechanistic Follow-Up : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity.
  • Metabolite Profiling : LC-MS/MS to detect active metabolites that may contribute to off-target effects .

Q. What environmental impact assessments are critical for this compound in ecotoxicology studies?

  • Methodological Answer :

  • Fate Analysis : Measure soil/water partitioning coefficients (log K₀c) and biodegradability (OECD 301D test).
  • Toxicity Testing : Use Daphnia magna (acute immobilization) and Aliivibrio fischeri (bioluminescence inhibition) for baseline ecotoxicity data .
  • Bioaccumulation : Predict BCF (bioconcentration factor) via quantitative structure-activity relationship (QSAR) models .

Methodological Frameworks for Experimental Design

Q. How to integrate this compound into a theory-driven research framework (e.g., kinase inhibition hypotheses)?

  • Answer : Align with established theories (e.g., lock-and-key model for enzyme inhibition):

  • Hypothesis : The pyridinyl-thiophene core mimics ATP’s adenine moiety, competitively inhibiting kinases.
  • Validation : Use in vitro kinase assays (e.g., ADP-Glo™) and compare inhibition to known ATP competitors (e.g., staurosporine) .

Q. What statistical models are optimal for analyzing dose-response and synergy data?

  • Answer :

  • Dose-Response : Four-parameter logistic regression (4PL) for IC₅₀/EC₅₀ calculations.
  • Synergy : Chou-Talalay method (Combination Index) to evaluate interactions with standard therapeutics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-benzoyl-N,N-dimethyl-3-(pyridin-3-yl)thiophen-2-amine
Reactant of Route 2
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5-benzoyl-N,N-dimethyl-3-(pyridin-3-yl)thiophen-2-amine

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